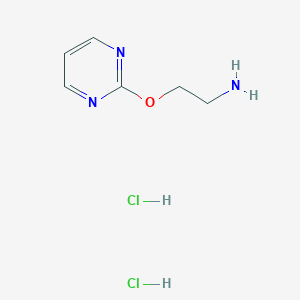

2-Pyrimidin-2-yloxyethanamine;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. One such method involves the condensation of a suitable α,β-unsaturated ketone with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid . Another method involves the oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is based on structures generated from information available in ECHA’s databases . The molecular structure is an important aspect of these compounds as it influences their chemical and biological properties.Chemical Reactions Analysis

Pyrimidine derivatives are known to undergo various chemical reactions. For instance, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones enables an efficient and facile synthesis of structurally important pyrimidines via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary. For instance, the pKa values of some pyrimidine derivatives have been documented in both basic and acidic media .Scientific Research Applications

Synthesis and Chemical Properties

Synthesis and Spectral Characterization : Novel bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes were synthesized, displaying a range of biological activities such as antioxidant, anticancer, antibacterial, and anti‐inflammatory activities. The antioxidant properties of these compounds were particularly notable, showing promising activity in several in vitro test systems. The potency of their antioxidant activity was influenced by the alkyl fragment attached to 2‐(pyrimidin‐2‐yl)ethanol (Rani, Aminedi, Polireddy, & Jagadeeswarareddy, 2012).

Chiral Chromatography and Molecular Structure : The study detailed the synthesis of a compound involving 2-(2-(methylthio)pyrimidin-4-yl)-3-oxopropanenitrile and (tetrahydrofuran-3-yl)hydrazine dihydrochloride, highlighting the nearly coplanar structure of pyrimidine and pyrazolyl rings and the formation of an infinite chain through hydrogen bonds (Liu et al., 2009).

Synthesis of Pyrimidine Derivatives for Antimicrobial Activity : Novel 2-(5-bromo-2-chloro-pyrimidin-4-ylsulfanyl)-4-methoxy-phenylamine derivatives were synthesized and characterized, showing promising in vitro antimicrobial activity (Mallikarjunaswamy, Mallesha, Bhadregowda, & Pinto, 2017).

Biological Activities

Antiproliferative Activity and Molecular Docking Study : N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was synthesized and exhibited significant inhibition against the proliferation of various human cancer cell lines. Molecular docking studies suggested potential activity in inhibiting specific proteins (Huang et al., 2020).

Anti-Fibrosis Activity : 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and evaluated for their anti-fibrotic activities. Compounds displayed significant anti-fibrotic activities, inhibiting the expression of collagen and the content of hydroxyproline in cell culture medium in vitro, indicating potential as novel anti-fibrotic drugs (Gu et al., 2020).

Pharmaceutical Relevance

- Analgesic and Anti-inflammatory Agents : Novel 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol derivatives were synthesized, showing improved anti-inflammatory and analgesic activities. The nature of the substituent played a major role in these activities (Muralidharan, Raja, & Deepti, 2019).

Molecular Structure and Synthesis Studies

- Synthesis of Novel Heterocyclic Derivatives : Novel polynuclear heterocyclic derivatives derived from Pyrido[2,3-d]pyrimidines were synthesized, introducing a new ring system. The study focused on the synthetic approach and the potential biological applications of these derivatives (El-Gazzar, Gafaar, Hafez, & Abdel-fattah, 2007).

Future Directions

The future directions in the research of pyrimidine derivatives are promising. They are being explored for their potential biological activities, and new synthetic methods are being developed for their preparation . The exploration of the chemistry and medicinal diversity of pyrimidine might pave the way for the discovery of novel therapeutic medicines .

properties

IUPAC Name |

2-pyrimidin-2-yloxyethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O.2ClH/c7-2-5-10-6-8-3-1-4-9-6;;/h1,3-4H,2,5,7H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYHKKJSYUQINBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)OCCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pyrimidin-2-yloxyethanamine;dihydrochloride | |

CAS RN |

2413875-15-5 |

Source

|

| Record name | 2-(pyrimidin-2-yloxy)ethan-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-nitrobenzenecarboxamide](/img/structure/B2467353.png)

![1,6,7-trimethyl-3-(2-oxopropyl)-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2467357.png)

![2-[(Carboxymethyl)(prop-2-yn-1-yl)amino]acetic acid hydrochloride](/img/structure/B2467358.png)

![2-(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2467360.png)

![2-(4-Fluorophenyl)-1-(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B2467362.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2467365.png)

![Ethyl 4-[(3-nitropyridin-2-yl)amino]benzoate](/img/structure/B2467373.png)

![3-chloro-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2467376.png)